硝酸钆

描述

Synthesis Analysis

Gadolinium trinitrate is not directly synthesized in the provided papers, but various gadolinium complexes have been synthesized, which can offer insights into the methods and conditions that might be relevant for gadolinium trinitrate as well. For instance, a gadolinium acid diphosphate tetrahydrate was synthesized and its crystal structure was reported, indicating that gadolinium compounds can be crystallized under specific conditions . Another study synthesized two gadolinium coordination polymers under solvothermal conditions, which involved the reaction of gadolinium nitrate with organic ligands in the presence of DMF and H2O . Additionally, a magnetic ionic liquid containing gadolinium was synthesized as a green catalyst for the synthesis of tetrasubstituted imidazoles . These studies suggest that gadolinium can form various complexes and that its synthesis often involves controlled reaction conditions and specific reagents.

Molecular Structure Analysis

The molecular structure of gadolinium complexes is diverse, with various coordination geometries observed. For example, the gadolinium(III) ion in one complex was found to be in a nine-coordinate environment displaying pseudo-tricapped trigonal prismatic geometry . In another study, gadolinium complexes featured 3D metal–organic frameworks with infinite linear Gd-(µ-O)2-Gd chains . These findings demonstrate the versatility of gadolinium's coordination chemistry and its ability to form complex structures with different ligands.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of gadolinium complexes are varied and depend on their specific structures. The magnetic properties of gadolinium complexes were studied, revealing antiferromagnetic and ferromagnetic interactions depending on the specific complex . The magnetic ionic liquid containing gadolinium was used as a catalyst, indicating its potential application in green chemistry . The luminescence spectra of lanthanide complexes with free radical ligands were also reported, showing a rich vibronic structure . These studies suggest that gadolinium complexes can exhibit unique physical and chemical properties that can be tailored for specific applications.

科学研究应用

磁共振成像对比增强:包括硝酸钆衍生物在内的钆(III)配合物被广泛用于磁共振成像中以增强对比度。这些试剂通过选择性地使附近的水分子弛豫来工作,从而提高图像质量并有助于更准确的诊断(Caravan,2006 年)。

配体设计以提高稳定性:钆(III)配合物的配体设计对于提高其稳定性和弛豫性至关重要,同时不影响安全性。这对磁共振成像造影剂尤为重要,以最大限度地降低毒性风险(Clough 等人,2019 年)。

结构分析:对硝酸钆配合物(例如四水合[2,6-二乙酰吡啶双(半碳腙)]-硝酸钆(III))的详细结构分析显示 Gd(III) 阳离子周围的九配位环境,这有助于其在磁共振成像应用中的功效(Sommerer 等人,1993 年)。

磁共振成像中的超分子聚集体:使用亲脂性钆配合物开发超分子聚集体(例如胶束和脂质体)代表了一种增强磁共振成像对比度的创新方法,提供了不同的药代动力学特性(Accardo 等人,2009 年)。

萃取和纯化:由于硝酸钆在磁共振成像中的应用,钆离子(包括硝酸钆)的萃取和纯化过程非常重要。优化后的工艺可以提高这些试剂的功效(Asadollahzadeh 等人,2020 年)。

双模态成像应用:基于钆的纳米粒子(例如 Gd2O3)正在探索其在双模态 CT/MR 成像应用中的潜力,突出了钆在医学成像中的多功能性(Ahmad 等人,2015 年)。

质谱检测:基质辅助激光解吸/电离飞行时间质谱(MALDI-TOF-MS)等技术被用于检测和定量细胞裂解物中的钆配合物,表明这些方法在研究钆基试剂的细胞内行为方面很有用(Corpillo 等人,2004 年)。

安全和危害

Gadolinium trinitrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Gadolinium toxicity, termed gadolinium deposition disease (GDD), has been identified and is being studied. Young and middle-aged White women of central European genetic origin are the most affected. The most common symptoms are fatigue, brain fog, skin pain, skin discoloration, bone pain, muscle fasciculations, and pins and needles . Future directions of disease detection and treatment are being discussed .

属性

IUPAC Name |

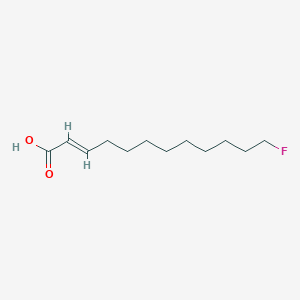

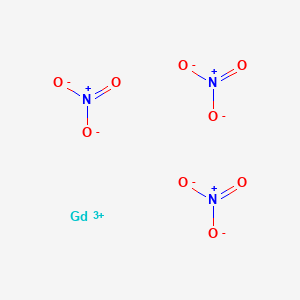

gadolinium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFSXYMZCVAQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd(NO3)3, GdN3O9 | |

| Record name | Gadolinium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gadolinium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890648 | |

| Record name | Gadolinium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium trinitrate | |

CAS RN |

10168-81-7 | |

| Record name | Gadolinium trinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium trinitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2AB55Y5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)